Perisulfakinin - 125131-58-0

Perisulfakinin

Catalog Number: EVT-394382
CAS Number: 125131-58-0
Molecular Formula: C64H86N18O22S2
Molecular Weight: 1523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Perisulfakinin (PSK) is a neuropeptide, a type of signaling molecule produced and released by neurons []. It belongs to the sulfakinin family, which are structurally and functionally analogous to cholecystokinin (CCK) found in vertebrates [, ]. PSK acts as both a hormone, released into the circulatory system, and a paracrine messenger, acting locally on nearby cells [].

In insects, PSK plays a crucial role in regulating feeding behavior by inducing satiety, essentially signaling fullness and inhibiting further food intake [, ]. This makes it a key player in insect physiology and a potential target for pest control strategies.

Cholecystokinin (CCK)

  • Relevance: Cholecystokinin serves as the vertebrate homologue to Sulfakinins, including Perisulfakinin, in insects. [] This suggests an evolutionary conservation of function in regulating feeding and satiety across different animal taxa. Both CCK and Perisulfakinin exert inhibitory effects on feeding behavior, highlighting their shared role as satiety signals.

Sulfakinins

  • Relevance: Perisulfakinin belongs to the Sulfakinin family of neuropeptides. [] These peptides share structural similarities and exhibit similar biological activities, particularly in regulating feeding behavior and satiety.

Manduca sexta Allatostatin (Manse-AS)

  • Relevance: In studies on the tomato moth (Lacanobia oleracea) and cotton leafworm (Spodoptera littoralis), Manse-AS was investigated alongside Perisulfakinin for its effects on larval development and food consumption. [] While Perisulfakinin showed no significant impact, Manse-AS significantly reduced weight gain and increased mortality in both species. This suggests that although both peptides are involved in regulating physiological processes, they likely exert their effects through different mechanisms.

Leucomyosuppressin

  • Relevance: Similar to Manse-AS, Leucomyosuppressin was investigated alongside Perisulfakinin in a study on Lacanobia oleracea and Spodoptera littoralis larvae. [] While Perisulfakinin had no effect on foregut contractions in L. oleracea, Leucomyosuppressin exhibited myoinhibitory effects. In vivo, Leucomyosuppressin reduced weight gain and food consumption in both species, suggesting its role in regulating feeding. This further highlights the distinct mechanisms of action between Perisulfakinin and other neuropeptides involved in feeding regulation.

Myoinhibitory Peptide I (MIP I)

  • Relevance: MIP I was included in the same study as Perisulfakinin and other peptides investigating their effects on L. oleracea and S. littoralis larvae. [] Similar to Perisulfakinin, MIP I did not significantly affect larval development, food consumption, or mortality when injected. This suggests that both MIP I and Perisulfakinin might not directly influence feeding in these species, or their effects might be context-dependent.

Tachykinin-Related Peptide (LemTRP-1)

  • Relevance: While Perisulfakinin acts as a satiety factor in Blattella germanica [], LemTRP-1 has the opposite effect, stimulating food intake. [] This suggests opposing roles of these peptides in regulating feeding behavior, highlighting the complex interplay of different signaling molecules in controlling food intake.

Adipokinetic Hormone (AKH)

  • Relevance: In the cockroach Periplaneta americana, AKH has been shown to promote hunger and increase activity, acting in opposition to the satiety signal provided by Perisulfakinin. [] While PSK inhibits the activity of octopamine-releasing Dorsal Unpaired Median (DUM) neurons, AKH activates these neurons, leading to increased activity levels. This highlights the antagonistic relationship between AKH and Perisulfakinin in regulating feeding and activity based on the insect's metabolic state.
Source and Classification

Perisulfakinin is classified within the broader category of neuropeptides, specifically as a member of the sulfakinin family. It has been isolated from the retrocerebral complex of insects, particularly from species like the red flour beetle (Tribolium castaneum) and other related species . This classification highlights its evolutionary significance and functional similarities to other neuropeptides across different taxa.

Synthesis Analysis

The synthesis of perisulfakinin typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key parameters in this process include:

  • Amino Acid Selection: The choice of amino acids is crucial, as they determine the final structure and function of the peptide.
  • Coupling Reagents: Commonly used reagents include 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide to facilitate the formation of peptide bonds.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other suitable agents, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Molecular Structure Analysis

Perisulfakinin exhibits a complex molecular structure characterized by multiple functional groups and a specific sequence of amino acids. The molecular formula is represented as C64H86N18O22S2C_{64}H_{86}N_{18}O_{22}S_{2}, indicating a substantial number of atoms contributing to its intricate structure.

Structural Features

  • Peptide Bonds: The primary structure consists of several peptide bonds connecting various amino acids.
  • Sulfation: Sulfate groups are attached to certain residues, which are critical for its biological activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms within perisulfakinin is essential for its interaction with receptors and subsequent biological effects.
Chemical Reactions Analysis

Perisulfakinin participates in various chemical reactions primarily involving its peptide bonds and functional groups. Notable reactions include:

  • Oxidation: Methionine residues within perisulfakinin can undergo oxidation, resulting in the formation of methionine sulfoxide.
  • Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol.
  • Substitution Reactions: During synthesis, amino acid residues can be substituted to create analogs with modified biological activities.

These reactions are crucial for studying structure-activity relationships and developing potential therapeutic agents.

Mechanism of Action

The mechanism of action for perisulfakinin involves its interaction with specific receptors known as sulfakinin receptors. Upon binding, it triggers intracellular signaling pathways that modulate physiological responses such as:

  • Feeding Behavior Regulation: Perisulfakinin influences satiety and hunger signals, affecting food intake in insects.
  • Neurotransmission Modulation: It plays a role in neurotransmitter release, impacting various neural functions related to behavior and metabolism .

The precise signaling pathways activated by perisulfakinin remain an area of active research, contributing to our understanding of neuropeptide function.

Physical and Chemical Properties Analysis

Perisulfakinin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 13.69 kDa.
  • Isoelectric Point: Approximately 6.82, indicating its charge characteristics at physiological pH.
  • Solubility: Generally soluble in aqueous solutions, which is essential for its biological activity.

These properties are critical for determining how perisulfakinin interacts with biological systems and its stability under various conditions .

Applications

Perisulfakinin has several scientific applications:

  • Entomological Research: It serves as a model compound for studying neuropeptide functions and their roles in insect physiology.
  • Biochemical Studies: Researchers utilize perisulfakinin to investigate receptor interactions and signaling pathways relevant to feeding behavior.
  • Potential Therapeutics: Understanding its mechanism may lead to the development of pest control strategies or novel treatments targeting similar pathways in other organisms .
Introduction

Historical Discovery and Nomenclature of Perisulfakinin

The discovery of sulfakinins traces back to 1984 when Nachman and colleagues first isolated leucosulfakinins from the Madeira cockroach (Leucophaea maderae). These peptides demonstrated myotropic activity on cockroach hindgut preparations, establishing their functional significance. The term "sulfakinin" emerged from two defining characteristics: the presence of a sulfated tyrosine residue and a C-terminal sequence homology to gastrin/cholecystokinin peptides (-YGHMRFamide). This nomenclature followed the systematic approaches established by Lavoisier's Méthode de Nomenclature Chimique (1787), which emphasized names reflecting chemical composition and relationship to known compounds [5] [8] [10].

The structural kinship between sulfakinins and vertebrate gastrointestinal hormones became apparent through sequence analysis. Both peptide families share the C-terminal pentapeptide motif (-Y/MRFamide), with the sulfated tyrosine representing a critical functional determinant. This homology positioned perisulfakinin within the broader context of evolutionarily conserved signaling systems. The red flour beetle (Tribolium castaneum) later emerged as a key model organism for perisulfakinin research, with studies identifying two distinct peptides encoded by its sulfakinin precursor: the true sulfakinin (GEEPFDDYGHMRFamide) and a sulfakinin-like peptide (QTSDDYGHLRFamide) [1].

Table 1: Historical Milestones in Perisulfakinin Research

YearDiscoverySpeciesResearchers
1984Isolation of first sulfakininsLeucophaea maderae (cockroach)Nachman et al.
1987Characterization of drosulfakininsDrosophila melanogaster (fruit fly)Nichols et al.
2005Identification of sulfakinin peptidesTribolium castaneum (red flour beetle)Li et al.
2014Functional characterization of receptorsTribolium castaneumZels et al.

Structural Classification and Biochemical Properties

Perisulfakinins belong to the sulfated neuropeptide family characterized by a conserved heptapeptide core (D/EYGHMRFamide) and a sulfated tyrosine residue at position 7 from the C-terminus. This post-translational modification occurs in the secretory pathway and significantly enhances receptor binding affinity and biological activity. The primary structure of perisulfakinin typically consists of 7-15 amino acid residues, with the C-terminal RFamide motif serving as a signature feature of this peptide family. Non-sulfated variants exist naturally but demonstrate reduced potency, highlighting the critical role of tyrosine sulfation in physiological function [1].

Biochemical studies reveal that perisulfakinins activate G-protein coupled receptors (GPCRs) on target tissues. Research in Tribolium castaneum identified two sulfakinin receptors with extensive sequence similarity to those in other insects. Pharmacological characterization using 29 peptide ligands established that the sulfated tyrosine residue and C-terminal RFamide constitute essential requirements for efficient receptor activation. Upon ligand binding, these receptors initiate dual signaling pathways: (1) calcium ion mobilization via Gαq coupling and (2) cyclic adenosine monophosphate production through Gαs activation. This dual signaling capability enables complex modulation of physiological responses across different tissues [1].

Table 2: Structural Features of Perisulfakinin Family Members

SpeciesPeptide SequenceSulfation StatusCore Motif
Leucophaea maderaepQSDDYGHMRFamideSulfatedDYGHMRF
Drosophila melanogasterDDPFDDYGHMRFamideSulfatedDYGHMRF
Tribolium castaneumGEEPFDDYGHMRFamideSulfatedDYGHMRF
Tribolium castaneumQTSDDYGHLRFamideNon-sulfatedDYGHLRF
Schistocerca gregariaFDDYGHMRFamideSulfatedDYGHMRF

The three-dimensional conformation of perisulfakinin contributes significantly to receptor interaction. Molecular dynamics analyses suggest that sulfation induces conformational changes that stabilize an active peptide structure complementary to receptor binding pockets. This structural adaptation mirrors thermal stability adaptations observed in other biomolecules across species, where specific residues maintain functionality despite environmental variations. The conserved core structure persists across 400 million years of arthropod evolution, underscoring its fundamental role in neuroendocrine signaling [1] [2].

Evolutionary Context and Phylogenetic Distribution

Perisulfakinins represent the functional orthologs of vertebrate cholecystokinin (CCK) and gastrin, sharing not only structural similarities but also conserved physiological roles in regulating feeding behavior and digestive processes. This relationship exemplifies deep evolutionary conservation of neuroendocrine signaling systems that predate the protostome-deuterostome divergence. The genomic architecture of sulfakinin genes reveals this shared heritage: vertebrate CCK genes and invertebrate sulfakinin genes likely originated from a common ancestral gene present in the last common ancestor of bilaterians. Gene duplication events subsequently led to diversification while preserving the core C-terminal motif essential for biological activity [1] [4].

Phylogenetic distribution studies demonstrate the presence of sulfakinins across major arthropod lineages including Diptera (flies), Coleoptera (beetles), Orthoptera (grasshoppers), Hymenoptera (bees), and Hemiptera (true bugs). The expression patterns of these peptides show remarkable conservation, with quantitative reverse transcriptase PCR analyses in Tribolium castaneum confirming predominant expression within the central nervous system. This tissue-specific expression aligns with their role as neuroregulators. Studies of deoxyribonucleoside kinase evolution reveal a paraphyletic distribution of sulfakinin-like peptides among arthropods, suggesting multiple duplication events with differential retention across lineages. Crustaceans (e.g., Caligus rogercresseyi, Lepeophtheirus salmonis) and certain insects (Tribolium castaneum, Danaus plexippus, Pediculus humanus, Acyrthosiphon pisum) possess multiple sulfakinin-like peptides, indicating lineage-specific diversification events [1] [4].

Table 3: Phylogenetic Distribution of Sulfakinin Signaling Components

Taxonomic GroupSulfakinin PresenceReceptor TypesExpression Sites
Insecta
Coleoptera (Tribolium)Two peptidesTwo receptor typesCentral nervous system
Diptera (Drosophila)Three peptidesTwo receptor typesBrain, gut
Orthoptera (Schistocerca)ConfirmedNot characterizedMidgut, nervous system
Crustacea
Copepoda (Caligus)Multiple isoformsTK2-like kinaseNot characterized
Branchiopoda (Daphnia)Multisubstrate-likeNot characterizedNot characterized

The functional conservation of perisulfakinin is evident from RNA interference experiments where knockdown of sulfakinin or its receptor in Gryllus bimaculatus and Tribolium castaneum consistently increased food consumption. This satiety effect parallels cholecystokinin function in vertebrates, demonstrating convergent physiological roles despite 500 million years of evolutionary divergence. The phylogenetic signal analysis of sulfakinin pathways reveals strong conservation (Blomberg's K > 0.4, p < 0.05), indicating stabilizing selection pressure to maintain these regulatory mechanisms. This conservation pattern resembles the thermal stability adaptations observed in cytosolic malate dehydrogenase across marine mollusks, where phylogenetic history strongly influences molecular traits [1] [2].

The diversification of sulfakinin systems across arthropod lineages corresponds to ecological adaptations. For instance, hematophagous insects exhibit modified perisulfakinin signaling that accommodates blood meal digestion, while phytophagous species show variations aligned with plant sap consumption. This functional plasticity within a conserved structural framework exemplifies how neuroendocrine systems evolve to meet species-specific physiological demands while maintaining core signaling principles established early in metazoan evolution. The continued discovery of sulfakinin variants across newly sequenced arthropod genomes promises further insights into the interplay between evolutionary conservation and adaptive diversification [1] [4].

Properties

CAS Number

125131-58-0

Product Name

Perisulfakinin

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C64H86N18O22S2

Molecular Weight

1523.6 g/mol

InChI

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

CEVHBPUISQUUSQ-BHEJXMHWSA-N

SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Synonyms

Glu-Gln-Phe H-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2
perisulfakinin

Canonical SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N

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